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Compound of Interest

Compound Name: ReN001

Cat. No.: B10857760

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two peroxisome proliferator-activated receptor
(PPAR) agonists, ReN001 and bezafibrate, with a focus on their impact on mitochondrial
function. While both compounds have been investigated for their potential to ameliorate
mitochondrial dysfunction, they exhibit distinct pharmacological profiles and have shown

different outcomes in clinical development.

At a Glance: ReN001 vs. Bezafibrate
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Feature

ReN001 (Mavodelpar)

Bezafibrate

Primary Mechanism

Selective PPARS agonist.[1][2]
[3]

Pan-PPAR agonist (a, , 8).[4]

Key Biological Effects

Increases transcription of
genes involved in
mitochondrial function and
fatty acid oxidation; may
increase mitochondrial

biogenesis.[1][3]

Induces mitochondrial
biogenesis, enhances fatty
acid oxidation, and improves

mitochondrial respiration.[5][6]

Clinical Development for

Mitochondrial Disease

Development suspended after
a pivotal Phase 2b study in
Primary Mitochondrial
Myopathies (PMM) did not
meet primary or secondary

efficacy endpoints.[7]

Investigated in clinical trials for
mitochondrial myopathy, with
some studies showing modest
benefits but also raising
concerns about long-term

safety.[8]

Noted Side Effects/Concerns

In a Phase 1b study in LC-
FAQOD, the most common
adverse events were

rhabdomyolysis and myalgia.

[1]

Long-term use in mitochondrial
disease has raised concerns
due to observed increases in
serum biomarkers of
mitochondrial disease and
dysregulation of fatty acid and

amino acid metabolism.[8]

Mechanism of Action: A Tale of Two PPAR Agonists

Both ReN001 and bezafibrate exert their effects on mitochondrial function primarily through the
activation of PPARSs, a group of nuclear receptors that regulate gene expression. However,

their selectivity for different PPAR isoforms is a key differentiator.

ReNO001: The Selective Approach

ReNO001 is a potent and selective agonist of PPARS (delta).[1][2][3] This specificity is intended
to target genes that are critically involved in mitochondrial metabolism and the generation of

ATP, the cell's primary energy currency.[3] By activating PPARS, ReN001 has been shown to
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increase the transcription of genes involved in mitochondrial function and enhance fatty acid
oxidation.[1][3] The activation of this pathway is also thought to stimulate the production of new
mitochondria, a process known as mitochondrial biogenesis.[1] The therapeutic hypothesis is
that a targeted increase in mitochondrial gene expression and function could compensate for
underlying mitochondrial defects.

Bezafibrate: The Broad-Spectrum Activator

In contrast to the targeted approach of ReN001, bezafibrate is a pan-PPAR agonist, meaning it
activates all three major PPAR isoforms: a (alpha), y (gamma), and o (delta).[4] This broad
activity allows bezafibrate to influence a wider range of metabolic pathways. Its effect on
mitochondrial biogenesis is largely attributed to the activation of the PPARYy coactivator 1-alpha
(PGC-10) signaling pathway.[5][9][10] PGC-1a is a master regulator of mitochondrial
biogenesis, and its activation leads to an increase in the expression of nuclear respiratory
factors (NRFs) and mitochondrial transcription factor A (TFAM), ultimately driving the synthesis
of new mitochondria.[11][12]

Signaling Pathway Diagrams
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Performance Data: A Summary of Preclinical and
Clinical Findings
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Direct comparative preclinical studies quantifying the effects of ReN001 and bezafibrate on
mitochondrial function are not readily available in the public domain. The following tables
summarize the available data for each compound individually.

ReN001 (Mavodelpar) Performance Data

Parameter Model System Key Findings Citation(s)

Increased expression
) ) of genes involved in
Gene Expression Animal models ) ) [13]
mitochondrial

biogenesis.

Decreased LDL

_ cholesterol and
) Animal models and ) )
Metabolic Effects o ] triglycerides; [13]
initial Phase 1 studies )
increased HDL

cholesterol.

Did not meet primary

endpoint (change in

Clinical Efficacy Phase 2b STRIDE ]
12-minute walk test) [71[14]
(PMM) study (human) ]
or secondary efficacy
endpoints.
Phase 1b study Generally safe and
Safety (PMM)
(human) well-tolerated.
Most common
Phase 1b study adverse events were
Safety (LC-FAOD) ) [1]
(human) rhabdomyolysis and

myalgia.

Bezafibrate Performance Data
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Parameter Model System Key Findings Citation(s)
Improved basal
) ) ) respiration, ATP-linked
Mitochondrial 22qDS iBMECs o )
o respiration, maximal [5]
Respiration (Seahorse assay) o
respiration, and spare
capacity.
Increased citrate
] ) o synthase activity,
Mitochondrial Mass Mouse brain tissue o ) [15]
indicating an increase
in mitochondrial mass.
Increased cytochrome
OXPHOS Capacity Mouse brain tissue ¢ oxidase (COX) [15]
activity.
) DNM1L-deficient Normalized ATP
ATP Production ] ] ] [6]
patient fibroblasts production.
_ _ - Improved
Mitochondrial DNM1L-deficient ) )
] ) mitochondrial [6]
Morphology patient fibroblasts
morphology.

Clinical Efficacy

Reduction in the

number of complex IV-

Open-label study immunodeficient
(m.3243A>G _ [8]
) (human) muscle fibers and
mutation) ) )
improved cardiac
function.
Increased serum
biomarkers of
Safety/Concerns mitochondrial disease
Open-label study
(m.3243A>G (FGF-21, GDF-15) [8]
) (human) )
mutation) and dysregulation of

fatty acid and amino

acid metabolism.
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Experimental Protocols: Key Methodologies

Detailed experimental protocols for preclinical studies of ReN001 are not publicly available.
However, the methodologies used to assess the effects of bezafibrate on mitochondrial function
are well-established. Below are summaries of common protocols.

Experimental Workflow for Assessing Mitochondrial Function

Cell Culture/
Animal Model

‘ochondrial Function Assa

Oxygen Consumption Rate ATP Production Mitochondrial Membrane Potential mtDNA Copy Number
(Seahorse XF Analyzer) (Bioluminescence Assay) (TMRE Staining) (qPCR)

Click to download full resolution via product page
1. Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

e Principle: The Seahorse XF Analyzer measures the rate at which cells consume oxygen in
real-time, providing a quantitative assessment of mitochondrial respiration. The "Mito Stress
Test" involves the sequential injection of mitochondrial toxins to determine key parameters of
mitochondrial function.[5][8][16]
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e Protocol Outline:

o Cells are seeded in a Seahorse XF microplate.

o The cells are treated with the compound of interest (e.g., bezafibrate) for a specified
duration.

o The culture medium is replaced with Seahorse XF assay medium, and the plate is
incubated in a CO2-free incubator.

o The Seahorse XF sensor cartridge, loaded with oligomycin, FCCP, and rotenone/antimycin
A, is calibrated.

o The cell plate is placed in the Seahorse XF Analyzer, and basal OCR is measured.

o The mitochondrial toxins are sequentially injected, and OCR is measured after each
injection to determine ATP-linked respiration, maximal respiration, spare respiratory
capacity, and non-mitochondrial respiration.[5][8]

2. ATP Production Assay (Bioluminescence)

e Principle: This assay quantifies ATP levels based on the ATP-dependent luciferin-luciferase
reaction. The amount of light produced is directly proportional to the amount of ATP present.
[L3][15][17][18][19]

e Protocol Outline:

o Cells are cultured and treated with the test compound.

o Acell lysis reagent is added to release intracellular ATP.

o The cell lysate is mixed with a reagent containing luciferase and luciferin.

o The resulting luminescence is measured using a luminometer.

o ATP concentration is determined by comparing the luminescence of the samples to a
standard curve of known ATP concentrations.[17]
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3. Mitochondrial Membrane Potential (AWm) Assay using TMRE Staining

e Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a fluorescent dye that accumulates in
active mitochondria with an intact membrane potential. A decrease in fluorescence intensity
indicates mitochondrial depolarization.[6][20][21][22][23]

e Protocol Outline:
o Cells are cultured and treated with the test compound.
o Cells are incubated with TMRE staining solution.
o After incubation, the cells are washed to remove excess dye.

o The fluorescence intensity is measured using a fluorescence microscope, flow cytometer,
or microplate reader.

o A mitochondrial uncoupler, such as FCCP, is often used as a positive control for
mitochondrial depolarization.[20]

4. Mitochondrial DNA (mtDNA) Copy Number Quantification by gPCR

e Principle: This method determines the relative amount of mitochondrial DNA compared to
nuclear DNA (nDNA) using quantitative polymerase chain reaction (qPCR). An increase in
the mtDNA/NDNA ratio suggests an increase in mitochondrial biogenesis.[4][14][24][25][26]

e Protocol Outline:
o Total DNA (both mitochondrial and nuclear) is extracted from cells or tissues.

o gPCR is performed using specific primers for a mitochondrial gene (e.g., MT-ND1) and a
single-copy nuclear gene (e.g., BECNL1).

o The relative mtDNA copy number is calculated using the AACt method, which compares
the cycle threshold (Ct) values of the mitochondrial and nuclear genes.[25]

Conclusion
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ReNO001 and bezafibrate represent two distinct strategies for targeting mitochondrial
dysfunction through PPAR agonism. ReN001's selective activation of PPARS offered a targeted
approach to enhancing mitochondrial gene expression. However, its clinical development for
PMM was halted due to a lack of efficacy in a pivotal trial. Bezafibrate, with its broad PPAR
activity, has demonstrated positive effects on mitochondrial biogenesis and function in various
preclinical models and some human studies. Nevertheless, concerns regarding its long-term
safety profile in the context of mitochondrial disease warrant further investigation. The
contrasting clinical trajectories of these two compounds underscore the complexities of
translating preclinical findings in mitochondrial medicine to effective therapies. Future research
may focus on more refined targeting of specific PPAR-mediated pathways or combination
therapies to safely and effectively augment mitochondrial function.

Need Custom Synthesis?
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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